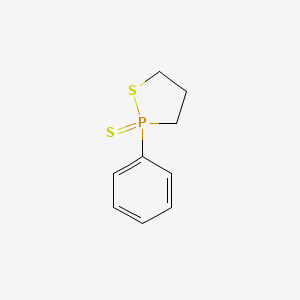
1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) is an organic compound characterized by the presence of two 2,4-dimethylbenzene groups connected via an ethyne (acetylene) linkage
Preparation Methods
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) typically involves the coupling of 2,4-dimethylbenzene derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, such as nitro, halogen, or alkyl groups, using reagents like nitric acid, halogens, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in saturated hydrocarbons.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its conjugated system, which can exhibit interesting photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) exerts its effects depends on its specific application. In chemical reactions, the ethyne linkage provides a site for various transformations, such as addition or cycloaddition reactions. In biological systems, its conjugated structure can interact with biomolecules, potentially affecting cellular pathways and molecular targets .
Comparison with Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dimethylbenzene): This compound has a saturated ethane linkage instead of an ethyne linkage, resulting in different chemical reactivity and physical properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): This compound has a similar ethyne linkage but with different substitution patterns on the benzene rings, leading to variations in reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) lies in its specific substitution pattern and the presence of the ethyne linkage, which imparts distinct electronic and structural properties.
Properties
CAS No. |
61440-87-7 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)ethynyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-17(15(3)11-13)9-10-18-8-6-14(2)12-16(18)4/h5-8,11-12H,1-4H3 |
InChI Key |
QYBFEDIBBFJAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#CC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



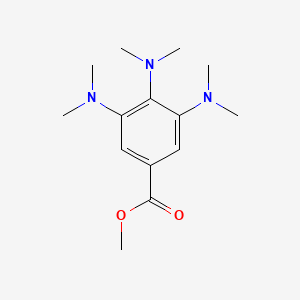
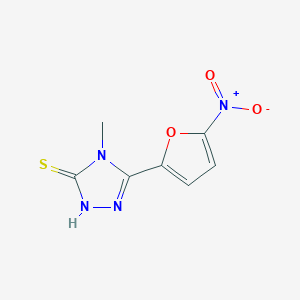
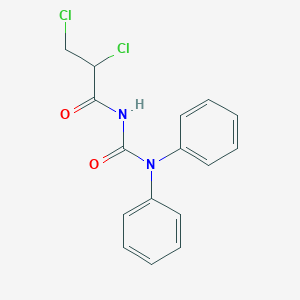

![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)

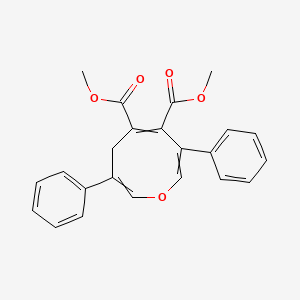

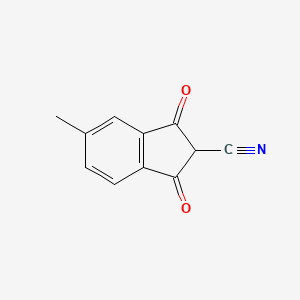

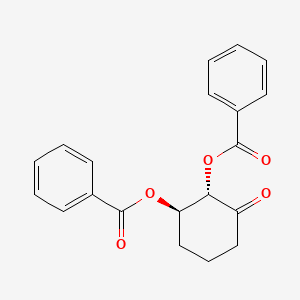
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
